

Pre-clinical Efficacy of Pevonedistat in Chemoresistant TNBC Models

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Compound Focus: Pevonedistat

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Study Model

Key Findings & Outcome Measures

Experimental Context & Comparator

| **Patient-Derived Xenograft (PDX) Models** [1] | **Enhanced Sensitivity in Chemoresistant Tumors:** Post-NACT tumor models showed increased sensitivity to **Pevonedistat** compared to pre-NACT models [1].

Efficacy as Single Agent: Demonstrated significant efficacy as a single agent in multiple PDX models of TNBC [1].

Biomarker Correlation: Favorable tumor response correlated with elevated levels of **NEDD8** and **SUMO1** proteins [1]. | **Context:** Longitudinal PDX models generated from TNBC tumors before and after patients received neoadjuvant chemotherapy (NACT) [1].

Objective: To identify targetable vulnerabilities in tumors that survive standard chemotherapy [1]. |

Detailed Experimental Protocols

The pre-clinical findings in the table are derived from a comprehensive study pipeline designed to mimic the clinical challenge of chemoresistance. Below are the key methodological details [1]:

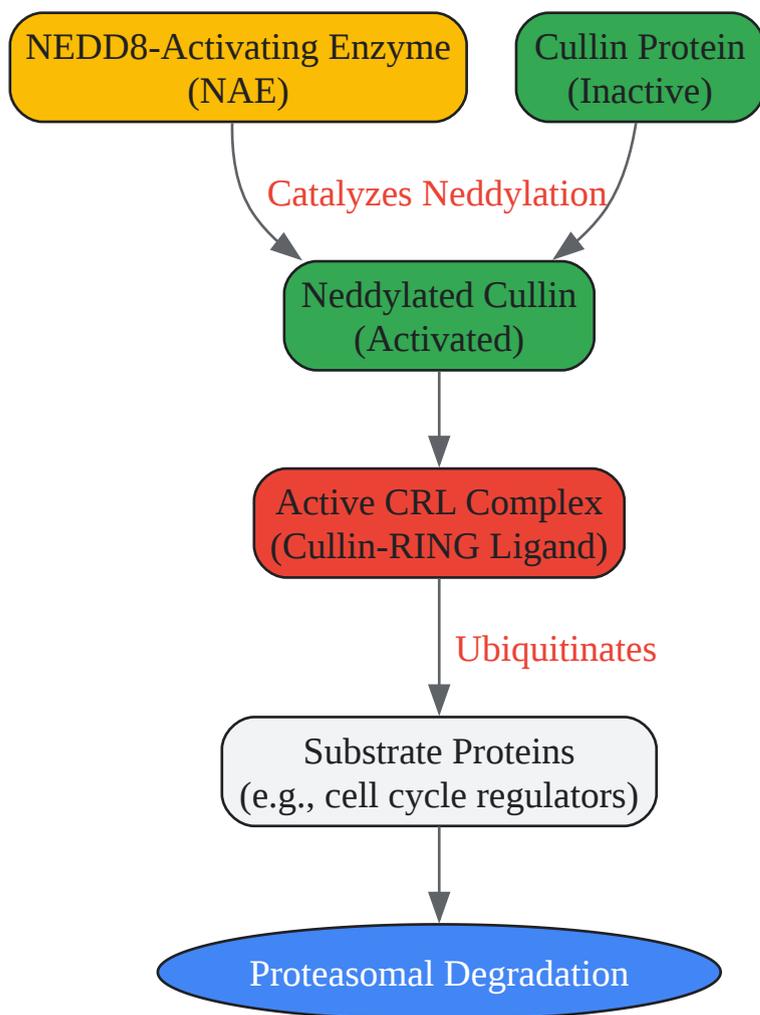
- **Model Generation:** Researchers created longitudinal Patient-Derived Xenograft (PDX) models by obtaining tumor samples from patients with triple-negative breast cancer (TNBC) at critical time

points: before chemotherapy (pre-NACT), after Adriamycin and cyclophosphamide treatment (mid-NACT), and from residual disease after paclitaxel-based therapy (post-NACT).

- **High-Throughput Drug Screening:** Cells isolated from these PDX models were screened against a library of 618 drugs. Viability was assessed using CellTiter-Glo (CTG) after 72 hours of drug exposure. The Area Under the Curve (AUC) of the concentration-response was calculated to determine drug sensitivity.
- **Data Analysis:** A paired analysis was performed to identify drugs that showed consistently increased activity in mid- or post-NACT models compared to their pre-NACT counterparts. **Pevonedistat** was a top hit from this analysis.
- **In Vivo Validation:** The efficacy of **Pevonedistat** was further confirmed by treating established TNBC PDX models with the drug and monitoring tumor response.

The Neddylation Pathway and Mechanism of Pevonedistat

Pevonedistat is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE). The following diagram illustrates the neddylation pathway that it targets.



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Diagram Title: Neddylated Cullin Pathway Targeted by **Pevonedistat**

This mechanism disrupts the normal degradation of key proteins that drive cancer cell growth and survival [1].

Future Clinical Directions

While robust pre-clinical data exists, the search results indicate that the clinical development of targeted agents like **Pevonedistat** faces challenges. For instance, a Phase III trial of **Alisertib**, an Aurora A kinase inhibitor, in peripheral T-cell lymphoma did not achieve statistical superiority over existing therapies [2].

This highlights the need for careful patient selection and biomarker identification in future clinical trials for drugs like **Pevonedistat**.

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References

1. Targeting neddylation and sumoylation in chemoresistant ... [pmc.ncbi.nlm.nih.gov]
2. Randomized Phase III Study of Alisertib or Investigator's ... [pmc.ncbi.nlm.nih.gov]

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